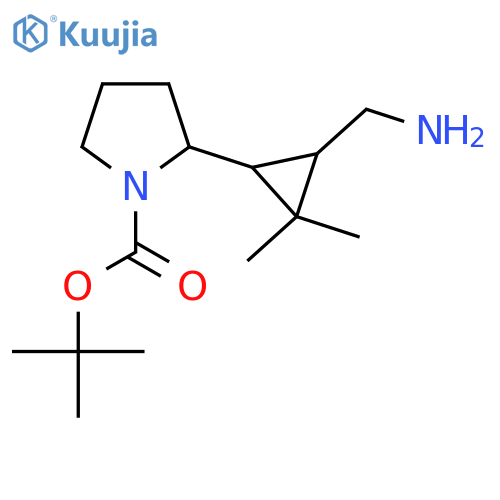Cas no 2229021-45-6 (tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate)

2229021-45-6 structure
商品名:tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate
tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate
- 2229021-45-6
- tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate
- EN300-1898847
-
- インチ: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-8-6-7-11(17)12-10(9-16)15(12,4)5/h10-12H,6-9,16H2,1-5H3
- InChIKey: HEEGAYHAVBYBIU-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC1C1C(CN)C1(C)C)=O
計算された属性
- せいみつぶんしりょう: 268.215078140g/mol
- どういたいしつりょう: 268.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55.6Ų
tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898847-2.5g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 2.5g |
$2548.0 | 2023-09-18 | ||
| Enamine | EN300-1898847-1.0g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1898847-1g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 1g |
$1299.0 | 2023-09-18 | ||
| Enamine | EN300-1898847-5.0g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1898847-0.05g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 0.05g |
$1091.0 | 2023-09-18 | ||
| Enamine | EN300-1898847-10.0g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1898847-0.25g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 0.25g |
$1196.0 | 2023-09-18 | ||
| Enamine | EN300-1898847-5g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 5g |
$3770.0 | 2023-09-18 | ||
| Enamine | EN300-1898847-0.5g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 0.5g |
$1247.0 | 2023-09-18 | ||
| Enamine | EN300-1898847-0.1g |
tert-butyl 2-[3-(aminomethyl)-2,2-dimethylcyclopropyl]pyrrolidine-1-carboxylate |
2229021-45-6 | 0.1g |
$1144.0 | 2023-09-18 |
tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2229021-45-6 (tert-butyl 2-3-(aminomethyl)-2,2-dimethylcyclopropylpyrrolidine-1-carboxylate) 関連製品
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
